molecular formula C19H20N2O3 B2491735 2-cyano-N-(3,5-dimethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide CAS No. 1260632-69-6

2-cyano-N-(3,5-dimethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide

Cat. No. B2491735
M. Wt: 324.38
InChI Key: RFOZBJRDBVWVHD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related cyanamide derivatives, such as 4,4′-dimethoxydiphenylcyanamide, has been achieved through the treatment of corresponding diphenylamines with cyanogen chloride or by dehydration of N,N-bis(4-methoxyphenyl)urea. These methods may offer insights into potential synthetic routes for the target compound, showcasing the versatility of cyanamide chemistry in organic synthesis (Robinson, 1954).

Molecular Structure Analysis

The crystal structure of a compound with a somewhat similar backbone, 5,5-Dimethyl-2-(4-chlorophenyl)(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one-2-yl)methyl-3-(4-methoxyphenylamino)-2-cyclohexen-1-one, was characterized by X-ray single-crystal diffraction. This study highlighted the conformational aspects of cyclohexenone rings and intramolecular hydrogen bonding, which could be relevant for understanding the spatial arrangement in 2-cyano-N-(3,5-dimethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide (Shi et al., 2007).

Chemical Reactions and Properties

In the context of chemical reactivity, compounds such as N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide have been synthesized through reactions between specific amines and naproxen, indicating the type of chemical transformations that could be applicable to the synthesis or functionalization of 2-cyano-N-(3,5-dimethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide (Manolov et al., 2021).

Scientific Research Applications

Material Science and Optical Properties

Research on structurally similar 3-aryl-2-cyano acrylamide derivatives has revealed unique optical properties due to different molecular stacking modes. These properties include distinct luminescence behaviors and mechanofluorochromic effects, suggesting potential applications in materials science, such as the development of new fluorescent materials for sensing and imaging technologies (Qing‐bao Song et al., 2015).

Cancer Research

In the realm of cancer research, derivatives of similar compounds have been explored for their anticancer potential. For example, 1,8-dioxo-octahydroxanthenes, synthesized through reactions facilitated by molecular iodine, have shown good anti-proliferative properties against various cancer cell lines, indicating the potential of related compounds in the development of new anticancer agents (Naveen Mulakayala et al., 2012).

Molecular Imaging

For molecular imaging, specifically in prostate cancer imaging, new carbon-11-labeled propanamide derivatives have been designed and synthesized as selective androgen receptor modulator (SARM) radioligands. These compounds leverage positron emission tomography (PET) imaging to target the androgen receptor, an essential marker in prostate cancer diagnosis and treatment planning (Mingzhang Gao et al., 2011).

Safety And Hazards

This would involve looking at the compound’s safety data, including its toxicity, flammability, and any precautions that need to be taken when handling it.


Future Directions

This would involve discussing potential future research directions or applications for the compound.


Please note that the availability of this information can vary greatly depending on the specific compound and the extent to which it has been studied. For a comprehensive analysis, I would recommend consulting scientific literature or databases, or reaching out to a subject matter expert.


properties

IUPAC Name

2-cyano-N-(3,5-dimethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-12-6-13(2)8-16(7-12)21-19(23)15(11-20)9-14-4-5-17(22)18(10-14)24-3/h4-8,10,15,22H,9H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFOZBJRDBVWVHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C(CC2=CC(=C(C=C2)O)OC)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-N-(3,5-dimethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide

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